
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as IPPBF, is a synthetic compound with potential therapeutic applications. This compound is a member of the benzofuran family and has been studied for its various properties. In
Wirkmechanismus
The mechanism of action of (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various cellular signaling pathways. For example, in cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neurology, this compound has been suggested to exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, suppress angiogenesis, and inhibit cell growth. In neurology, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high yield and purity. It has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its therapeutic effects. In addition, its potential therapeutic applications have not been extensively studied in clinical trials.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. One direction is to further investigate its mechanism of action and cellular signaling pathways. This will provide a better understanding of its therapeutic effects and help design more effective experiments to study its potential applications. Another direction is to conduct more extensive preclinical studies to evaluate its safety and efficacy in animal models. This will provide a basis for clinical trials to evaluate its potential therapeutic applications in humans. Finally, research can focus on developing new analogs of this compound with improved therapeutic properties.
Synthesemethoden
The synthesis of (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves the reaction of 4-isopropylbenzaldehyde with 2-hydroxybenzophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethyl acetoacetate in the presence of an acid catalyst to yield this compound. This synthesis method has been optimized for high yield and purity, making it a suitable method for large-scale production of this compound.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and potential use in the treatment of hypertension.
Eigenschaften
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13(2)16-6-4-15(5-7-16)10-20-21(23)18-9-8-17(11-19(18)25-20)24-12-14(3)22/h4-11,13H,12H2,1-3H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXBNDFFKVLY-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
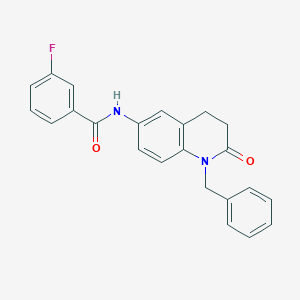

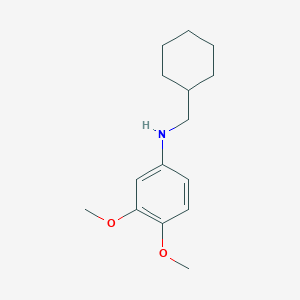
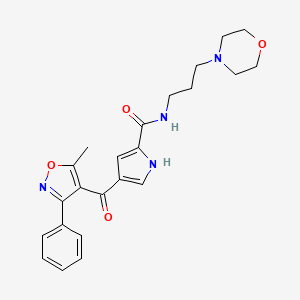
![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)
![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)
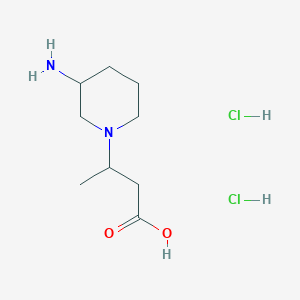
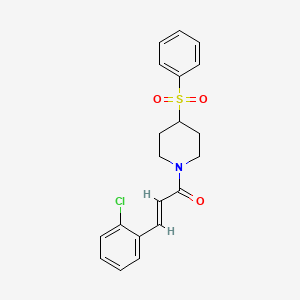
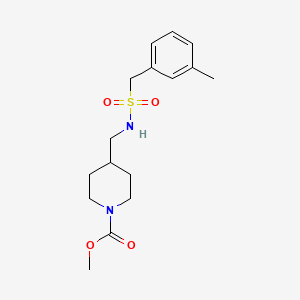
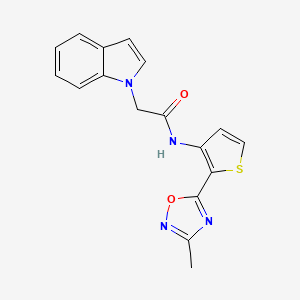
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)



